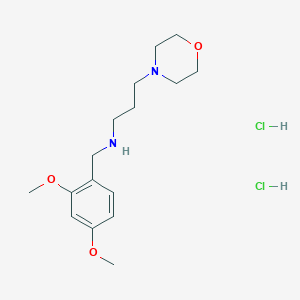![molecular formula C17H20N2O2S B5494790 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5494790.png)
2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine, also known as NAPPO, is a chemical compound that has been used in scientific research for various applications. NAPPO is a bicyclic heterocycle that contains a pyrazine and a pyrrolidine ring. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has also been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has been found to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation and immune responses. 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has been found to inhibit the replication of the hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been found to have a wide range of biological activities, making it a useful compound for studying various biological processes. However, there are also limitations to using 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, there is limited information available on its toxicity and safety profile.
Orientations Futures
For the study of 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine include investigating its potential as a therapeutic agent and developing more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine involves a series of reactions that include the condensation of 2-naphthalenesulfonyl chloride and 1,2-diaminocyclohexane, followed by cyclization with ethyl chloroformate. The final product is obtained after purification by column chromatography. The yield of the synthesis method is around 40%.
Applications De Recherche Scientifique
2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has been found to have anti-viral properties by inhibiting the replication of the hepatitis B virus.
Propriétés
IUPAC Name |
2-naphthalen-2-ylsulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-22(21,19-11-10-18-9-3-6-16(18)13-19)17-8-7-14-4-1-2-5-15(14)12-17/h1-2,4-5,7-8,12,16H,3,6,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVYWNDJPDOSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-ylsulfonyl)octahydropyrrolo[1,2-a]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B5494713.png)

![9-(3-fluorophenyl)-12-imino-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5494724.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N,2,7-trimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5494733.png)
![2-{[(4aS*,8aR*)-1-(4-hydroxybutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5494759.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5494760.png)
![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5494768.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494774.png)
![4-methyl-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5494787.png)

![N-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5494804.png)

![N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B5494816.png)
![5-amino-3-{1-cyano-2-[5-(4-methoxy-2-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5494819.png)